molecular formula C10H17N5O B14525338 N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide CAS No. 62400-28-6

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14525338
CAS No.: 62400-28-6
M. Wt: 223.28 g/mol
InChI Key: LDBNSYIDSZBOSB-UHFFFAOYSA-N
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Description

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their unique properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry

Properties

CAS No.

62400-28-6

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-butyl-N-(2-methyltetrazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H17N5O/c1-3-4-7-15(9(16)8-5-6-8)10-11-13-14(2)12-10/h8H,3-7H2,1-2H3

InChI Key

LDBNSYIDSZBOSB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(N=N1)C)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with butylamine and 2-methyl-2H-tetrazole. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, nitriles can be converted to tetrazoles using sodium azide and triethylammonium chloride in nitrobenzene under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
  • N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxylic acid
  • N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the tetrazole ring and the cyclopropane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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